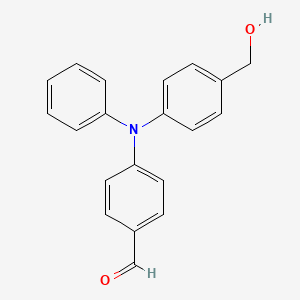![molecular formula C39H44N4O4 B8235980 (2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide](/img/structure/B8235980.png)
(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- is a complex organic compound with a unique structure that includes pyrrolidinecarboxamide and diphenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidinecarboxamide derivatives, followed by the introduction of diphenylmethyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the compound to achieve the desired dioxide form. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxide form back to its original state.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the diphenylmethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylpropane: Shares the diphenylmethyl group but lacks the pyrrolidinecarboxamide structure.
Uniqueness
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- is unique due to its combination of pyrrolidinecarboxamide and diphenylmethyl groups, along with its dioxide form. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N4O4/c44-38(40-36(30-16-5-1-6-17-30)31-18-7-2-8-19-31)34-24-13-26-42(34,46)28-15-29-43(47)27-14-25-35(43)39(45)41-37(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-12,16-23,34-37H,13-15,24-29H2,(H,40,44)(H,41,45)/t34-,35-,42?,43?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZGQUMTRJNZDE-WOBHDDJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([N+](C1)(CCC[N+]2(CCC[C@H]2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B8235910.png)


![N-benzhydryl-N-cyclohexyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8235938.png)

![1,18,25,42-Tetramethyl-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxatridecacyclo[40.32.6.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,80]octaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75,77,79-octadecaene](/img/structure/B8235974.png)





![4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8236021.png)

![3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B8236029.png)
